1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Fluorine: The fluorine atoms can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate precursor.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF), reflux.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.
Inhibiting Enzymes: Inhibiting the activity of specific enzymes involved in key biological processes.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine, which may result in different biological activities.
1-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a methyl group instead of fluorine, which may affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological activity.
Properties
Molecular Formula |
C21H19F2N3O2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H19F2N3O2/c22-15-1-4-17(5-2-15)25-21(28)14-9-20(27)26(12-14)8-7-13-11-24-19-6-3-16(23)10-18(13)19/h1-6,10-11,14,24H,7-9,12H2,(H,25,28) |
InChI Key |
TWJDTUFWWIPRLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CNC3=C2C=C(C=C3)F)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.